molecular formula C18H14N2O3 B2952396 N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2952396
M. Wt: 306.3 g/mol
InChI Key: WWAGJUXHEHKUAJ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H14N2O3 and its molecular weight is 306.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-11(21)12-5-4-6-13(9-12)20-18(23)17(22)15-10-19-16-8-3-2-7-14(15)16/h2-10,19H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAGJUXHEHKUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer research. This compound combines an indole moiety with an acetylphenyl group, which is significant for its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound highlights its unique structure, which includes:

  • Indole ring : A bicyclic structure known for its presence in many biologically active compounds.
  • Acetylphenyl group : Modifies the molecule's biological properties.
  • Oxoacetamide functional group : Contributes to the compound’s reactivity and potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to colchicine, this compound may inhibit tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in cancer therapy, where disruption of the mitotic spindle can lead to apoptosis in cancer cells.
  • Induction of Apoptosis : The compound has shown potential in inducing programmed cell death in various cancer cell lines, including HeLa and MCF-7 cells. This effect is often mediated through the activation of intrinsic apoptotic pathways.
  • Cell Cycle Arrest : By interfering with the normal progression of the cell cycle, this compound may prevent cancer cells from proliferating effectively.

Antitumor Activity

This compound has been evaluated for its antitumor activity against various human cancer cell lines. Key findings include:

  • Cytotoxicity Assays : The compound has been tested using the MTT assay against several tumor cell lines, including HT 29 (colon carcinoma), PC 3 (prostate carcinoma), and H460M (lung carcinoma). Results indicated significant cytotoxic effects, suggesting potential as an anticancer agent .
Cell LineCancer TypeIC50 (µM)
HT 29Colon Carcinoma12.5
PC 3Prostate Carcinoma15.0
H460MLung Carcinoma10.0

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey Features
N-(3-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamideContains a fluorine substituent; potentially enhanced activity.
N-(4-acetylphenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamideDifferent positioning of acetyl group; affects reactivity.
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamideKnown for diverse activities including anti-HIV properties.

The distinct combination of functional groups in this compound contributes to its specific biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vivo Studies : Animal models have demonstrated that treatment with this compound can reduce tumor size and improve survival rates in models of solid tumors such as colon and lung cancers .
  • Mechanistic Studies : Research focusing on the molecular pathways affected by this compound has revealed its interaction with specific receptors and enzymes involved in cancer progression .

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